REACTION_SMILES
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[C:28]([O-:29])(=[O:30])[OH:31].[CH3:33][O:34][S:35]([O:36][CH3:37])(=[O:38])=[O:39].[CH3:41][C:42](=[O:43])[O-:44].[CH3:45][OH:46].[Cl+3:1]([OH:2])([O-:3])([O-:4])[O-:5].[Cl:6][c:7]1[cH:8][cH:9][c:10]([C:13]([c:14]2[c:15]([CH3:25])[cH:16][c:17]([CH2:20][C:21](=[O:22])[O:23][CH3:24])[n:18]2[CH3:19])=[N:26][CH3:27])[cH:11][cH:12]1.[Na+:32].[Na+:40].[OH2:47]>>[Cl:6][c:7]1[cH:8][cH:9][c:10]([C:13]([c:14]2[c:15]([CH3:25])[cH:16][c:17]([CH2:20][C:21](=[O:22])[O:23][CH3:24])[n:18]2[CH3:19])=[O:29])[cH:11][cH:12]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][Cl+3]([O-])([O-])O
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Name
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CN=C(c1ccc(Cl)cc1)c1c(C)cc(CC(=O)OC)n1C
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN=C(c1ccc(Cl)cc1)c1c(C)cc(CC(=O)OC)n1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)Cc1cc(C)c(C(=O)c2ccc(Cl)cc2)n1C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |